molecular formula C14H21ClN2O B15296695 (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B15296695
M. Wt: 268.78 g/mol
InChI Key: BYXBLTTZPWHARL-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a tert-butyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves several steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound is investigated for its role in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Methylpyrrolidine hydrochloride
  • Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride

Uniqueness

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific structural features, such as the tetrahydroisoquinoline core and the tert-butyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H/t12-;/m1./s1

InChI Key

BYXBLTTZPWHARL-UTONKHPSSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.